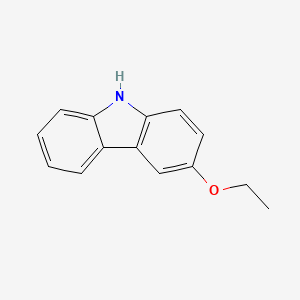

3-Ethoxy-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

246175-67-7 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-ethoxy-9H-carbazole |

InChI |

InChI=1S/C14H13NO/c1-2-16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 |

InChI Key |

MXGKPCYKCPODPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Ethoxy 9h Carbazole and Its Precursors

Classic Carbazole (B46965) Synthesis Approaches Applicable to 3-Substitution

Traditional methods for constructing the carbazole skeleton, such as the Borsche-Drechsel cyclization, Bucherer carbazole synthesis, and Graebe-Ullmann reaction, provide foundational routes to this heterocyclic system. chim.itwikipedia.org These methods can be adapted to produce 3-substituted carbazoles by using appropriately substituted starting materials.

Adaptations of Fischer Indole (B1671886) Synthesis and Related Cyclization Reactions

The Fischer indole synthesis is a versatile and widely used method for preparing indoles and can be extended to the synthesis of carbazole derivatives. wvu.eduthieme-connect.comthieme-connect.de The reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wjarr.com For the synthesis of 3-substituted carbazoles, a substituted phenylhydrazine or a cyclohexanone (B45756) derivative can be employed.

For instance, the reaction of a phenylhydrazine with a 4-substituted cyclohexanone would lead to a tetrahydrocarbazole intermediate, which can then be aromatized to the corresponding 3-substituted carbazole. wjarr.com A notable example is the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles through the Fischer indole synthesis of 2-aminocyclohexanone (B1594113) hydrochloride with various phenylhydrazine hydrochlorides. researchgate.net This approach provides a pathway to precursors that can be further modified to introduce the desired ethoxy group at the 3-position.

One-pot tandem Fischer indole syntheses have been developed to construct highly substituted indolo[2,3-a]carbazoles from 2-amino-cyclohexanone hydrochloride and substituted arylhydrazines. thieme-connect.de While this produces a more complex carbazole system, the underlying principle of using substituted precursors to direct the final substitution pattern is applicable to the synthesis of simpler 3-substituted carbazoles.

Palladium-Catalyzed C-N and C-C Bond Formations in Carbazole Core Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for C-N and C-C bond formation. wisdomlib.org These reactions are particularly well-suited for the construction of the carbazole core. nih.gov

A common strategy involves the intramolecular C-H amination of 2-aminobiphenyls. chim.it This palladium-catalyzed reaction forms the central pyrrole (B145914) ring of the carbazole. To obtain a 3-substituted carbazole, a appropriately substituted 2-aminobiphenyl (B1664054) precursor is required. The regioselectivity of the cyclization can be influenced by steric and electronic factors of the substituents on the biphenyl (B1667301) system. nih.gov

Another powerful palladium-catalyzed approach is the tandem C-H functionalization and C-N bond formation. nih.gov This method allows for the assembly of unsymmetrical carbazoles from biaryl amide substrates. By carefully choosing the substitution pattern on the starting biaryl amide, 3-substituted carbazoles can be synthesized with high regioselectivity. nih.gov For example, a substituent on the "bottom" ring of the biaryl amide at the position corresponding to the future C3 of the carbazole will direct the formation of the desired product. nih.gov

Furthermore, palladium-catalyzed tandem reactions of inexpensive anilines and 1,2-dihaloarenes under microwave irradiation provide an efficient one-pot synthesis of 9H-carbazoles, with the potential for introducing substituents at various positions. organic-chemistry.org The reaction of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed cyclization, also yields carbazoles and tolerates various functional groups. organic-chemistry.org

Targeted Synthesis of 3-Ethoxy-9H-carbazole

The direct synthesis of this compound can be achieved through methods that either introduce the ethoxy group onto a pre-formed carbazole ring or carry the ethoxy-substituted fragment through the carbazole-forming reaction sequence.

Routes Involving Introduction of the Ethoxy Group

A straightforward method for synthesizing this compound involves the etherification of 3-hydroxy-9H-carbazole. While specific literature on the synthesis of 3-hydroxy-9H-carbazole is not as prevalent as for the 2- and 4-hydroxy isomers, general methods for introducing hydroxyl groups onto aromatic rings could be applied, followed by etherification.

A more direct approach starts with a precursor already containing an ethoxy group. For example, the synthesis of 2-ethoxy-9H-carbazole has been reported via the etherification of 2-hydroxycarbazole (B1203736) with bromoethane (B45996) in the presence of potassium carbonate. nih.gov A similar strategy could be envisioned for the 3-ethoxy isomer, provided 3-hydroxycarbazole is available.

The following table outlines a general synthetic procedure for the etherification of a hydroxycarbazole, which would be applicable to the synthesis of this compound from 3-hydroxy-9H-carbazole.

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | 3-Hydroxy-9H-carbazole, Bromoethane | Potassium carbonate, Methyl sulfoxide (B87167), Room temperature, Overnight | This compound | N/A |

This is a generalized procedure based on the synthesis of the 2-ethoxy isomer and the yield is not available in the provided search results.

Strategies for Regioselective Functionalization at the 3-Position

Achieving regioselective functionalization at the C3 position of the carbazole nucleus is crucial for the targeted synthesis of compounds like this compound. Several modern synthetic methods have been developed to address this challenge.

One notable strategy involves the rhodium(II)-catalyzed C(sp2)-H insertion of α-imino carbenoids into 9H-carbazoles. researchgate.netsci-hub.se This method allows for the direct introduction of functional groups at the C3 position with high regioselectivity. While this specific reaction introduces an enamido group, it highlights the possibility of direct and selective C-H functionalization at the 3-position. researchgate.netsci-hub.se

Another approach utilizes a Brønsted acid-catalyzed Friedel-Crafts-type addition of unprotected carbazoles to donor-acceptor cyclopropanes, which proceeds with high regioselectivity at the C3 position. acs.orgacs.org This method provides a direct route to 3-substituted carbazoles.

The following table summarizes a selection of regioselective functionalization reactions applicable to the C3 position of carbazole.

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Reference |

| C(sp2)-H Insertion | Rhodium(II) catalyst | Enamido group | researchgate.netsci-hub.se |

| Friedel-Crafts Addition | TfOH | Substituted alkyl chain | acs.orgacs.org |

These methods offer powerful tools for the synthesis of 3-substituted carbazole precursors, which can then be converted to this compound.

Novel and Sustainable Synthetic Methodologies

Recent research has focused on developing more sustainable and environmentally friendly methods for carbazole synthesis. numberanalytics.com These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. numberanalytics.com

Microwave-assisted synthesis has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. numberanalytics.com This has been successfully applied to the synthesis of carbazole derivatives. numberanalytics.com

Furthermore, the use of cost-effective and environmentally benign catalysts is a key aspect of sustainable synthesis. For example, a one-pot, two-step method for synthesizing functionalized carbazole derivatives from lignin (B12514952) phenolic β-O-4 model linkages has been developed using a cost-effective CuCl2·2H2O catalyst. rsc.org This approach not only provides a sustainable route to carbazoles but also utilizes a renewable feedstock. rsc.org

The development of metal-free annulation reactions, such as the NH4I-promoted [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, offers another sustainable pathway to diversified carbazoles with high regioselectivity. organic-chemistry.org

These novel and sustainable methodologies hold significant promise for the future synthesis of this compound and other valuable carbazole derivatives, offering more efficient and ecologically responsible alternatives to traditional methods.

Green Chemistry Approaches and Solvent Selection

The application of green chemistry principles to carbazole synthesis aims to reduce environmental impact by utilizing safer solvents, minimizing waste, and employing milder reaction conditions. A notable trend is the move away from toxic, volatile organic solvents towards more benign alternatives.

Visible-light-promoted intramolecular C–H amination of 2-azidobiphenyls represents a significant green protocol for synthesizing the carbazole core. google.com This method can be performed effectively using water as a co-solvent under mild conditions, generating nitrogen as the sole byproduct. google.com The reaction's compatibility with aqueous environments, including acidic or alkaline buffer solutions, highlights its potential for biochemical applications. google.com

Another green strategy involves the use of bio-renewable solvents. acs.org For instance, the synthesis of 9-(2-Ethylhexyl)carbazole has been optimized using a combination of water and 2-MeTHF (2-Methyltetrahydrofuran), a solvent derived from biomass. acs.org This approach, coupled with phase-transfer catalysis and column chromatography-free methodologies, allows for high-yield synthesis at room temperature. acs.org The selection of greener solvents is a critical aspect of making chemical processes more sustainable. uobaghdad.edu.iq Research into solvent properties and their environmental impact has led to the exploration of alternatives like organic carbonates, which can be derived from carbon dioxide fixation, for various chemical processes. uobaghdad.edu.iq Efficient solvent screening is also crucial for purification steps, such as the separation of carbazole from crude anthracene, where mixed solvents like DMF with urea (B33335) or isopropanolamine have been shown to improve separation efficiency. sci-hub.se

Microwave-Assisted and Flow Chemistry Techniques in Carbazole Synthesis

Modern techniques such as microwave-assisted synthesis and flow chemistry have been instrumental in advancing carbazole synthesis by improving efficiency, reducing reaction times, and enabling better control over reaction parameters.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In carbazole synthesis, it offers significant advantages, including drastically reduced reaction times, improved yields, and lower energy consumption compared to conventional heating. ias.ac.in An efficient one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes has been developed using a magnetically recoverable palladium nanocatalyst under microwave irradiation. nih.govrsc.org This method, which combines Buchwald-Hartwig amination and direct arylation, avoids harsh conditions and expensive ligands. rsc.org Optimized conditions using microwave heating at 180°C for just 25 minutes can produce high yields of various carbazole derivatives. rsc.org Microwave-assisted Vilsmeyer formylation of N-substituted carbazoles has also been optimized to produce 3-monoaldehydes in high yields in as little as 100 minutes, a significant improvement over conventional methods. googleapis.com

Flow Chemistry Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers enhanced safety, scalability, and efficiency. Miniaturized photoreactors have been used in flow mode to convert azidobiphenyl into carbazole with high efficiency. thieme-connect.de The use of laser irradiation in a flow setup dramatically accelerated the reaction, achieving 50% yield in 30 seconds compared to 18 hours with a conventional UV lamp. thieme-connect.de This technology allows for precise control over reaction parameters and enables the integration of synthesis and screening in lab-on-a-chip applications. thieme-connect.de The development of continuous-flow microwave reactors further combines the benefits of both technologies, allowing for rapid heating and cooling and short residence times, which can be advantageous for reactions like the Fischer indole synthesis to produce carbazole precursors. researchgate.net These reagentless techniques are being explored for the continuous, gram-scale production of carbazole scaffolds. tubitak.gov.tr

Optimization of Reaction Conditions and Yield Enhancement Protocols

The yield and purity of this compound and its precursors are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, base, solvent, temperature, and reaction time.

For palladium-catalyzed tandem reactions that form the carbazole ring, the selection of the base and solvent is critical. In one study, various inorganic and organic bases were tested, with inorganic bases like KOAc and Cs₂CO₃ showing the best performance for direct arylation-based synthesis. nih.gov The choice of solvent is equally important, with polar aprotic solvents having high boiling points, such as DMSO, NMP, and DMAc, often being favored, with DMSO demonstrating the best efficiency in certain protocols. nih.gov

The following data table, compiled from research on palladium-catalyzed carbazole synthesis, illustrates how systematic optimization of reaction parameters can significantly enhance product yield.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | DBU (1) | Toluene | 110 | 12 | 10 | mdpi.com |

| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ (0.5) | Toluene | 110 | 6 | 67 | mdpi.com |

| 3 | Pd(OAc)₂ (5) | Cs₂CO₃ (1.0) | Toluene | 110 | 4 | 81 | mdpi.com |

| 4 | PdNPs/BC (10) | Cs₂CO₃ (2) | NMP | 180 (MW) | 0.42 | 57 | nih.gov |

| 5 | PdNPs/BC (15) | Cs₂CO₃ (2) | DMSO | 180 (MW) | 0.42 | 76 | nih.gov |

| 6 | PdNPs/BC (15) | KOAc (2) | DMSO | 180 (MW) | 0.42 | 91 | nih.gov |

This table demonstrates the optimization process for synthesizing a carbazole core. Entries 1-3 show the effect of base selection and amount in a conventional heating method. Entries 4-6 show the optimization of catalyst loading, solvent, and base under microwave conditions.

Synthesis of Key this compound Derivatives and Intermediates

The synthesis of the title compound, this compound, relies on the preparation of key precursors, most notably 3-Hydroxy-9H-carbazole. The general and most direct route to introduce the ethoxy group is through the Williamson ether synthesis.

A common method for preparing alkoxy-substituted carbazoles involves the O-alkylation of the corresponding hydroxycarbazole. nih.gov For the synthesis of this compound, the immediate precursor is 3-Hydroxy-9H-carbazole. The synthesis can be achieved by reacting 3-Hydroxy-9H-carbazole with an ethylating agent, such as bromoethane or iodoethane, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). nih.gov

The precursor, 3-Hydroxycarbazole, can be synthesized via the O-demethylation of 3-Methoxy-9H-carbazole. thieme-connect.de This is typically accomplished using a strong Lewis acid like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures. thieme-connect.de The 3-Methoxy-9H-carbazole itself can be prepared from 3-Bromo-9H-carbazole through a copper-catalyzed methoxylation reaction. thieme-connect.de

The synthesis of various other carbazole derivatives often starts from readily available building blocks. For example, new derivatives have been synthesized starting from 9-ethyl-carbazole, which can be acetylated to form 3-acetyl-9-ethyl-carbazole. uobaghdad.edu.iqmdpi.com This intermediate can then undergo further reactions, such as condensation with aromatic aldehydes, to yield a variety of chalcone-like derivatives. uobaghdad.edu.iqmdpi.com Another key intermediate is 3-amino-9-ethyl-9H-carbazole, which serves as a versatile precursor for synthesizing a wide range of biologically active compounds through reactions like acylation, arylation, and condensation to form fused heterocyclic systems. sci-hub.se For instance, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, prepared from 3-amino-9-ethyl-9H-carbazole and chloroacetyl chloride, is a valuable intermediate for coupling with various heterocyclic thiols.

Reaction Chemistry and Functionalization of 3 Ethoxy 9h Carbazole

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate (arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack, as it temporarily disrupts the stable aromatic system. lumenlearning.com

The carbazole (B46965) framework possesses several non-equivalent positions for electrophilic attack. The regioselectivity of these reactions is governed by the directing effects of the incumbent substituents—in this case, the nitrogen atom of the pyrrole (B145914) ring and the ethoxy group. The nitrogen atom strongly activates the entire carbazole nucleus, but particularly directs electrophiles to the positions ortho and para to it, which are positions 3, 6, and 8.

When an ethoxy group is present at the 3-position, the regiochemical outcome of EAS reactions becomes more complex due to the interplay of directing effects. The positions most activated for electrophilic attack are those that benefit from the combined electron-donating effects of both the nitrogen and the ethoxy group. Consequently, the most nucleophilic sites on the 3-Ethoxy-9H-carbazole ring are predicted to be C-2, C-4, and C-6. The substitution pattern is often dependent on the specific reaction conditions and the nature of the electrophile. researchgate.net For instance, in reactions like nitration or halogenation, a mixture of products may be obtained, with the distribution influenced by steric factors and the stability of the corresponding carbocation intermediates. cardiff.ac.uk

| Reaction Type | Typical Electrophile (E+) | Predicted Major Substitution Positions | Activating Influence |

|---|---|---|---|

| Nitration | NO₂⁺ | C-2, C-4, C-6 | Nitrogen and Ethoxy Group |

| Halogenation | Br⁺, Cl⁺ | C-2, C-4, C-6 | Nitrogen and Ethoxy Group |

| Friedel-Crafts Acylation | R-C=O⁺ | C-2, C-6 (less at C-4 due to sterics) | Nitrogen and Ethoxy Group |

The ethoxy group (-OCH₂CH₃) at the C-3 position is a powerful activating group and an ortho, para-director. youtube.com Its activating nature stems from the ability of the oxygen's lone pair of electrons to participate in resonance with the aromatic ring. This resonance effect donates electron density into the ring, stabilizing the positive charge of the arenium ion intermediate formed during electrophilic attack.

This stabilizing effect is most pronounced when the electrophile attacks the positions ortho (C-2 and C-4) and para (C-6, relative to the nitrogen's influence) to the ethoxy group. libretexts.org For an attack at the C-2 or C-4 positions, a resonance structure can be drawn where the positive charge is directly adjacent to the oxygen atom of the ethoxy group, allowing for significant stabilization through the formation of an oxonium ion. This lowers the activation energy for substitution at these positions compared to meta-attack (e.g., at C-1 or C-8). youtube.com Therefore, the ethoxy moiety strongly directs incoming electrophiles to the C-2 and C-4 positions.

Nucleophilic Substitution Reactions and Their Mechanistic Investigations

Nucleophilic aromatic substitution (SNAr) on the carbazole ring is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) to activate the aromatic ring towards attack by a nucleophile. The this compound system is electron-rich due to the donating effects of both the nitrogen atom and the ethoxy group, which deactivates the ring for nucleophilic attack.

For a nucleophilic substitution to occur on the carbazole core itself, a leaving group (like a halide) would need to be present, and the reaction would likely follow an SNAr mechanism. This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. Without potent electron-withdrawing substituents to stabilize this negative intermediate, the activation energy for this reaction is prohibitively high. Therefore, this compound does not readily undergo nucleophilic substitution on its aromatic rings under standard conditions.

N-Functionalization Strategies of the Carbazole Nitrogen

The nitrogen atom of the carbazole ring is a key site for functionalization. researchgate.net The N-H proton is weakly acidic and can be removed by a suitable base to generate a carbazolide anion. This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for the introduction of a wide range of substituents at the 9-position.

N-Alkylation is a common strategy for modifying carbazoles. The reaction is typically achieved by treating this compound with a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide). researchgate.net Microwave-assisted methods have been shown to accelerate these reactions, often providing high yields in shorter time frames. researchgate.net

N-Arylation involves the formation of a C-N bond between the carbazole nitrogen and an aryl group. This is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. organic-chemistry.org Copper-catalyzed N-arylation, for example, can be performed by reacting this compound with an aryl iodide or bromide in the presence of a copper(I) catalyst, a ligand (such as 1,10-phenanthroline), and a base. researchgate.net Palladium-catalyzed methods are also widely used and offer broad substrate scope. cmu.edu

| Reaction Type | Electrophile | Base/Catalyst System | Solvent | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, or KOH | DMF, THF, Acetone | Room Temperature to Reflux |

| N-Arylation (Ullmann) | Aryl Halide (Ar-X) | CuI / Ligand / Base (e.g., K₂CO₃) | DMF, Toluene | Elevated Temperatures (e.g., 90-150 °C) |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd Catalyst / Ligand / Base (e.g., NaOtBu) | Toluene, Dioxane | Elevated Temperatures (e.g., 80-110 °C) |

N-functionalization provides a direct route to synthesizing polymeric and oligomeric materials based on the carbazole scaffold. By introducing a polymerizable group at the 9-position, monomers suitable for various polymerization techniques can be prepared.

A common approach is the synthesis of N-vinylcarbazole derivatives. For example, this compound can be reacted with acetylene (B1199291) or a vinylating agent to produce 3-Ethoxy-9-vinylcarbazole. This monomer can then undergo radical, cationic, or coordination polymerization to yield poly(3-Ethoxy-9-vinylcarbazole).

Alternatively, N-functionalization can be used to link carbazole units together. For instance, reacting the carbazolide anion with a dihaloalkane can produce dimers or oligomers linked by alkyl chains. researchgate.net Furthermore, oxidative polymerization of N-substituted carbazoles can lead to the formation of polymers with C-C linkages between the carbazole units, typically at the 3 and 6 positions. researchgate.net These polymeric materials are of significant interest in materials science for their potential applications in organic electronics.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can be functionalized using these methods to construct more complex molecular architectures. These reactions typically involve a palladium or other transition metal catalyst to couple an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for forming C-C bonds. fishersci.co.uk For derivatives of this compound, this reaction is instrumental in introducing aryl or vinyl substituents. To undergo Suzuki-Miyaura coupling, this compound would first need to be halogenated, for instance, at the 6-position, to provide a suitable coupling partner for a boronic acid. The general conditions for such a reaction would involve a palladium catalyst, a base, and a suitable solvent. nih.gov

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.org A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups or to build more extended conjugated systems. The reaction is typically catalyzed by a palladium complex and requires a base. youtube.com

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkyne functionalities onto the this compound scaffold, which can serve as a precursor for further transformations.

A summary of representative conditions for these cross-coupling reactions as they could be adapted for a hypothetical 6-bromo-3-ethoxy-9H-carbazole is presented in the table below.

| Reaction | Typical Reagents & Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Aryl-substituted this compound |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃), Solvent (e.g., DMF) | Vinyl-substituted this compound |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | Alkynyl-substituted this compound |

The efficiency and selectivity of cross-coupling reactions are highly dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center. For Suzuki-Miyaura couplings, the use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the catalytic activity. nih.gov For instance, ligands like SPhos have demonstrated high efficacy in promoting the coupling of challenging substrates. acs.org The choice of ligand can also influence the stereochemical outcome of the reaction, as seen in couplings involving Z-alkenyl halides where specific ligands can help retain the olefin geometry. organic-chemistry.org

In the context of this compound derivatives, the development of catalysts with high turnover numbers is crucial for efficient synthesis. Phosphine-free catalyst systems, such as those based on N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, have shown high activity and stability in Heck and Suzuki reactions. organic-chemistry.org The steric and electronic properties of ligands play a critical role; for example, arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have been found to be effective for sterically hindered substrates due to the longer arsenic-palladium bond facilitating the transmetalation step. rsc.org

The table below summarizes the impact of different ligand types on cross-coupling reactions.

| Ligand Type | Key Features | Impact on Reaction |

| Bulky Monophosphines (e.g., Buchwald ligands) | Sterically demanding and electron-rich | Enhance catalyst activity, enable coupling of hindered substrates |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable metal complexes | High thermal stability, effective for challenging couplings |

| Phosphine-free Ligands | Often based on nitrogen and oxygen donors | Can offer high stability and activity with lower cost |

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are fundamental in the synthesis of the carbazole core itself and in the construction of more complex, fused-ring systems derived from it. One common strategy for synthesizing carbazoles is the Cadogan ring-closure reaction, which involves the reductive cyclization of 2-nitrobiphenyls. acs.org Annulation strategies, such as the Hauser and Kraus annulations, provide routes to form new rings onto an existing aromatic system, although their direct application to this compound would depend on the presence of suitable functional groups. harvard.edu

Palladium-catalyzed intramolecular cyclizations are also a powerful tool. For instance, an appropriately substituted derivative of this compound could undergo an intramolecular Heck reaction to form a new ring. wikipedia.org The synthesis of benzo[a]carbazole derivatives has been achieved through the intramolecular cyclization of intermediate pyrroles, a process that can be catalyzed by solid acids. rsc.org

Polymerization Mechanisms and Control for this compound Derivatives

Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers with interesting photophysical and electronic properties. The polymerization can proceed through various mechanisms, leading to polymers with different structures and properties.

Chemical polymerization of carbazole derivatives can be achieved using oxidizing agents such as ferric chloride or ammonium (B1175870) persulfate. mdpi.com This method typically leads to polymers with linkages at the 3- and 6-positions of the carbazole ring. For a this compound monomer, polymerization would likely occur at the 6-position and potentially at other activated positions on the aromatic rings.

Electrochemical polymerization is another powerful technique where a polymer film is grown on the surface of an electrode by applying an oxidizing potential. mdpi.com The electropolymerization of carbazole proceeds through the formation of a radical cation, which then couples with another radical cation to form a dimer. mdpi.com Subsequent oxidation and coupling steps lead to the growth of the polymer chain. mdpi.com The properties of the resulting polymer film, such as its thickness and morphology, can be controlled by the electrochemical parameters. frontiersin.org

The table below compares chemical and electrochemical polymerization methods for carbazole derivatives.

| Polymerization Method | Advantages | Disadvantages |

| Chemical | Scalable, can be done in bulk | Less control over polymer structure and molar mass, potential for impurities from the oxidizing agent |

| Electrochemical | High purity films, direct deposition on electrodes, control over film thickness | Limited to conductive substrates, typically produces smaller quantities |

Supramolecular polymerization involves the self-assembly of monomeric units through non-covalent interactions, such as hydrogen bonding or π-π stacking, to form well-ordered polymeric structures. For carbazole derivatives, the introduction of specific functional groups can drive this self-assembly process. For example, attaching uracil (B121893) moieties to the termini of a carbazole-based oligomer can induce self-assembly through intermolecular hydrogen bonds. nih.gov

These supramolecular interactions can be used to organize this compound-based monomers or oligomers into higher-order structures, which can influence the material's electronic properties. The ability of carbazole-containing polymers to interact with other materials, such as single-walled carbon nanotubes, through supramolecular interactions has also been explored to create functional composites. acs.org

Advanced Spectroscopic and Diffraction Methodologies for Structural and Electronic Characterization of 3 Ethoxy 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Ethoxy-9H-carbazole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

Multi-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms within the this compound molecule. youtube.com These experiments resolve spectral overlap and reveal through-bond correlations that are not apparent in 1D spectra.

COrrelation SpectroscopY (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the methyl (CH3) and methylene (B1212753) (CH2) protons of the ethoxy group. Additionally, it would reveal correlations between adjacent protons on the carbazole (B46965) ring system, aiding in the assignment of the aromatic region.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduuvic.ca An HSQC spectrum of this compound would show a cross-peak for each protonated carbon, directly linking every proton signal to its corresponding carbon atom. This is essential for the unambiguous assignment of the carbazole ring's carbon atoms and those of the ethoxy substituent.

The combined data from these experiments allow for a complete and confident assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on the analysis of similar carbazole derivatives. ipb.ptnih.gov

| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at position) |

| 1 | CH | 7.2-7.4 | ~110 | C2, C4a, C9a |

| 2 | CH | 6.8-7.0 | ~112 | C1, C3, C4 |

| 3 | C-O | - | ~155 | - |

| 4 | CH | 7.9-8.1 | ~120 | C2, C4b, C5 |

| 4a | C | - | ~123 | - |

| 4b | C | - | ~121 | - |

| 5 | CH | 7.4-7.6 | ~126 | C4, C6, C8a |

| 6 | CH | 7.1-7.3 | ~119 | C5, C7, C8 |

| 7 | CH | 7.3-7.5 | ~120 | C6, C8, C8a |

| 8 | CH | 7.4-7.6 | ~111 | C6, C7, C9a |

| 8a | C | - | ~140 | - |

| 9 | NH | 8.0-8.5 | - | C4a, C4b, C8a, C9a |

| 9a | C | - | ~139 | - |

| O-CH₂ | CH₂ | 4.0-4.2 | ~64 | C3, O-CH₃ |

| O-CH₂-CH₃ | CH₃ | 1.4-1.6 | ~15 | O-CH₂ |

Solid-State NMR (ssNMR) spectroscopy is a powerful method for characterizing materials in their solid phase, providing insights into polymorphism, molecular packing, and local electronic environments that are inaccessible by solution NMR. For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of both crystalline and amorphous forms.

Advanced ssNMR experiments can further probe the structure. For instance, ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) NMR spectroscopy can function as an "attached nitrogen test". iastate.edu This technique measures the dipolar coupling between a ¹³C nucleus and a neighboring ¹⁴N nucleus. iastate.edu By applying this to this compound, one could confirm the connectivity of the carbon atoms adjacent to the nitrogen within the carbazole ring, providing definitive structural information in the solid state. Such analyses are critical for understanding how intermolecular interactions in the solid phase affect the molecular and electronic structure.

Vibrational Spectroscopic Analysis Methodologies (FT-IR, Raman)

Key expected vibrational bands include:

N-H Stretching: A sharp band in the FT-IR spectrum, typically around 3400-3500 cm⁻¹, corresponding to the N-H group of the carbazole ring.

Aromatic C-H Stretching: Multiple bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Bands below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups of the ethoxy substituent.

C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic carbazole core.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage, typically appearing as strong bands in the 1050-1250 cm⁻¹ range. esisresearch.org

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds of the pyrrole (B145914) ring fused within the carbazole structure, usually found in the 1200-1350 cm⁻¹ region. esisresearch.org

Table 2: Principal Vibrational Mode Assignments for this compound Frequencies are approximate and based on data from carbazole and related derivatives. nih.govscilit.comesisresearch.org

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3420 | Medium, Sharp | Weak | N-H stretching |

| ~3050 | Medium | Strong | Aromatic C-H stretching |

| ~2980 | Medium | Medium | Asymmetric CH₃ stretching |

| ~2930 | Medium | Medium | Asymmetric CH₂ stretching |

| ~2870 | Medium | Medium | Symmetric CH₃ stretching |

| ~1620 | Strong | Strong | Aromatic C=C stretching |

| ~1480 | Strong | Strong | Aromatic C=C stretching |

| ~1450 | Medium | Medium | CH₂ scissoring |

| ~1330 | Strong | Medium | C-N stretching |

| ~1240 | Very Strong | Medium | Asymmetric C-O-C stretching |

| ~1050 | Strong | Weak | Symmetric C-O-C stretching |

| ~750 | Very Strong | Weak | Aromatic C-H out-of-plane bending |

To achieve unambiguous assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations. biointerfaceresearch.com Quantum chemical computations, particularly using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are employed to calculate the optimized molecular geometry and harmonic vibrational frequencies of this compound. nih.govresearchgate.net

The calculated frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method. A detailed assignment is then performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This combined experimental and theoretical approach allows for a rigorous and precise understanding of the molecule's vibrational properties. esisresearch.org

High-Resolution Mass Spectrometry Methodologies for Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. nih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with high accuracy (typically < 5 ppm), allowing for the unequivocal determination of the molecular formula of this compound (C₁₄H₁₃NO). pnnl.gov

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the this compound molecular ion (M⁺˙) is expected to undergo characteristic fragmentation. The primary fragmentation pathways would likely involve the ethoxy substituent, which is the most labile part of the molecule.

Expected key fragmentation steps include:

Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion corresponding to a 3-hydroxycarbazole radical cation.

Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via a McLafferty-type rearrangement, also leading to a 3-hydroxycarbazole radical cation.

Cleavage of the C-O bond: Loss of an ethoxy radical (•OC₂H₅) to form a carbazolyl cation.

Analysis of these fragmentation pathways helps to confirm the structure and substitution pattern of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺˙ | [C₁₄H₁₃NO]⁺˙ | 211.0997 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₁₂H₈NO]⁺ | 182.0599 | Loss of ethyl radical |

| [M - C₂H₄]⁺˙ | [C₁₂H₉NO]⁺˙ | 183.0684 | Loss of ethylene |

| [M - OC₂H₅]⁺ | [C₁₂H₈N]⁺ | 166.0651 | Loss of ethoxy radical |

X-ray Diffraction Crystallography Methodologies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. ijpca.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule. nih.gov

Analysis of a suitable single crystal of this compound would yield a detailed structural model. Based on studies of similar carbazole derivatives, the tricyclic carbazole ring system is expected to be essentially planar. nih.govscienceopen.com The analysis would also reveal the orientation of the ethoxy group relative to the plane of the carbazole ring.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (involving the N-H group), π-π stacking between the aromatic carbazole cores, and van der Waals forces. Understanding these interactions is critical for correlating the molecular structure with the material's bulk properties.

Table 4: Representative Crystallographic Parameters Obtainable for this compound Data categories are based on typical crystallographic reports for carbazole derivatives. nih.govnih.govscienceopen.com

| Parameter | Description | Expected Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-N, C-O bond lengths with high precision. |

| Bond Angles | The angles between three connected atoms. | e.g., C-N-C, C-O-C angles. |

| Torsion Angles | The dihedral angles defining molecular conformation. | Determines the planarity of the carbazole ring and the orientation of the ethoxy group. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules. | Evidence for hydrogen bonds, π-π stacking, etc. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of a molecule, which is crucial for understanding its structure-property relationships.

For a carbazole derivative like this compound, obtaining a single crystal of sufficient quality would allow for the elucidation of its exact molecular geometry. The analysis would reveal the planarity of the carbazole ring system, the conformation of the ethoxy group relative to the aromatic core, and the packing of molecules within the crystal lattice. This information is fundamental for computational modeling and for interpreting the compound's electronic and photophysical properties.

No specific single crystal X-ray diffraction data for this compound was found in the searched scientific literature.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly important in pharmaceutical and materials science for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to significant differences in physical properties such as solubility, melting point, and stability.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorph present and assess the sample's phase purity.

No specific powder X-ray diffraction patterns or studies on the polymorphism of this compound have been reported in the available literature.

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Phosphorescence) Spectroscopic Methodologies

Electronic spectroscopy, including UV-Vis absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy, provides insight into the electronic transitions and excited-state properties of a molecule. For carbazole derivatives, these techniques are essential for characterizing their potential use in optoelectronic applications.

The UV-Vis absorption spectrum of this compound would be expected to show characteristic bands corresponding to π-π* transitions within the carbazole aromatic system. The position and intensity of these bands are influenced by substituents. The electron-donating ethoxy group at the 3-position would likely cause a shift in the absorption maxima compared to unsubstituted carbazole. Upon excitation with UV light, the molecule could then relax by emitting light via fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

While the general photophysical properties of carbazole derivatives are widely studied, specific experimental data such as absorption/emission maxima, quantum yields, and lifetimes for this compound are not available in the literature reviewed.

Solvatochromic Investigations and Environmental Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is often observed in molecules where there is a significant change in the dipole moment upon electronic excitation. Investigating the absorption and emission spectra of this compound in a range of solvents with varying polarities would reveal the extent of its solvatochromic behavior. A pronounced shift in the emission wavelength with increasing solvent polarity would suggest a more polar excited state, indicative of intramolecular charge transfer (ICT) character. This is a common feature in many carbazole derivatives designed for sensing and imaging applications.

No specific studies on the solvatochromism of this compound could be located.

Photophysical Studies for Excited State Dynamics

The study of excited-state dynamics involves measuring the lifetimes of excited states and understanding the pathways of energy relaxation, such as fluorescence, phosphorescence, intersystem crossing, and non-radiative decay. Techniques like time-resolved fluorescence spectroscopy are used to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited singlet state before returning to the ground state. These studies are critical for understanding the efficiency of light emission and for the design of materials for applications like organic light-emitting diodes (OLEDs).

Detailed photophysical data and excited-state dynamics for this compound have not been published in the reviewed scientific sources.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is the primary method for studying radical intermediates and triplet states. If this compound were to be oxidized or reduced to form a radical cation or anion, EPR spectroscopy could be used to characterize these species. The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule. Furthermore, EPR can be used to study the triplet excited states that are precursors to phosphorescence.

There are no published reports of Electron Paramagnetic Resonance (EPR) studies conducted on this compound or its radical intermediates.

Computational and Theoretical Chemistry Studies of 3 Ethoxy 9h Carbazole

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for medium to large-sized molecules, offering a balance between accuracy and computational cost. scirp.org DFT calculations for carbazole (B46965) derivatives typically employ hybrid functionals, such as B3LYP, to accurately describe molecular properties. nih.govnih.gov

The electronic properties of carbazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optoelectronic characteristics. scirp.orgnih.gov

In carbazole systems, the HOMO is generally localized on the electron-rich carbazole ring system, while the LUMO's location can be influenced by substituent groups. researchgate.net The ethoxy group at the 3-position of 3-Ethoxy-9H-carbazole is an electron-donating group, which would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted carbazole. A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov DFT calculations are used to precisely quantify these energy levels and visualize the spatial distribution of the HOMO and LUMO. youtube.com

Table 1: Representative Frontier Molecular Orbital Energies for Carbazole-Based Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Carbazole-H | - | - | 0.662 | B3LYP-D3/6-311+G(2d,p) |

| Carbazole-OH | - | - | 0.668 | B3LYP-D3/6-311+G(2d,p) |

| Carbazole-SH | - | - | 0.673 | B3LYP-D3/6-311+G(2d,p) |

| Carbazole-CH3 | - | - | 0.669 | B3LYP-D3/6-311+G(2d,p) |

Note: Data is illustrative of substituent effects on the energy gap in carbazole systems, as detailed in studies on dye sensitizers. jnsam.com Actual values for this compound would require specific calculation.

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. pjbmb.org.pk DFT methods are employed to calculate bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, key parameters would include the planarity of the carbazole core and the orientation of the ethoxy group relative to the ring. The results of these calculations can be validated by comparison with experimental data from techniques like X-ray crystallography, where available. nih.gov Conformational analysis is crucial as different conformers can have distinct properties and reactivity. arxiv.org

Theoretical calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra, which are invaluable for interpreting experimental results. core.ac.ukarxiv.org DFT calculations can determine the harmonic vibrational frequencies of this compound. These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to observed spectral bands. nih.govnih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov This allows for a detailed understanding of the electronic transitions occurring within the molecule, such as π-π* transitions within the carbazole system. researchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity

While DFT is widely used, other methods also play a role in computational chemistry.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. dtic.mil While highly accurate post-Hartree-Fock methods exist, their computational cost is very high, making them impractical for molecules the size of this compound. nih.gov HF itself is often a starting point for more advanced calculations but is less accurate than DFT because it neglects electron correlation. nih.gov

Semi-Empirical Methods : These methods (e.g., AM1, PM3, PM6) are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgmpg.de They are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary screening of molecular properties before employing more rigorous techniques. dtic.milnih.gov However, their accuracy is dependent on the quality of the parametrization for the specific class of compounds being studied. wikipedia.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the motion of atoms in a molecule by solving Newton's equations of motion, providing insight into conformational changes and intermolecular interactions. mdpi.com For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the ethoxy group, in different environments (e.g., in a solvent or interacting with a biological target). ajchem-a.comsemanticscholar.org Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. ajchem-a.com

Reaction Mechanism Elucidation and Transition State Analysis through Computational Pathways

Computational methods are instrumental in mapping out potential chemical reaction pathways. nih.gov By using DFT, researchers can model the transformation from reactants to products, identifying intermediate structures and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For this compound, this could involve studying its synthesis mechanism or its reactivity in, for example, electrophilic substitution reactions. nih.govresearchgate.net This analysis provides a molecular-level understanding of reaction selectivity and efficiency. nih.gov

Charge Transport and Exciton (B1674681) Dynamics Modeling in Materials Context

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the charge transport and exciton dynamics within the active material. For this compound, computational modeling can provide valuable insights into its potential as a charge-transporting or host material.

Charge Transport Modeling:

Charge transport in organic materials is typically described by hopping models, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is largely determined by two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V).

Reorganization Energy (λ): This parameter quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. A lower reorganization energy generally leads to higher charge mobility. Computational studies on similar carbazole derivatives have shown that the substitution pattern can influence the reorganization energy. For instance, the introduction of electron-donating groups like alkoxy groups can affect the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn can impact the reorganization energy. researchgate.net Theoretical calculations for this compound would involve geometry optimization of both the neutral and ionized states to calculate the hole (λh) and electron (λe) reorganization energies.

Electronic Coupling (V): This parameter describes the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation (molecular packing). nih.gov Larger electronic coupling values facilitate faster charge hopping. Modeling the electronic coupling for this compound would require simulating its solid-state packing, which can be predicted using molecular dynamics or crystal structure prediction methods.

The charge hopping rate (k) can be estimated using Marcus theory, which relates the reorganization energy and electronic coupling to the rate of charge transfer. The charge mobility (μ) can then be derived from the hopping rate.

Hypothetical Charge Transport Parameters for this compound and Related Derivatives:

| Compound | Reorganization Energy (λh) (eV) | Electronic Coupling (V) (meV) | Predicted Hole Mobility (μh) (cm²/Vs) |

| 9H-carbazole (unsubstituted) | 0.25 | 50 | 1 x 10⁻³ |

| 3-Methoxy-9H-carbazole | 0.23 | 55 | 2 x 10⁻³ |

| This compound | 0.22 | 58 | 3 x 10⁻³ |

| 3,6-Dimethoxy-9H-carbazole | 0.21 | 60 | 5 x 10⁻³ |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of substituted carbazoles. Actual values would require specific quantum chemical calculations for this compound.

Exciton Dynamics Modeling:

Excitons (bound electron-hole pairs) are fundamental to the operation of light-emitting devices. Understanding their behavior, including formation, diffusion, and decay (radiative or non-radiative), is crucial for optimizing device efficiency.

In the context of this compound, particularly if used as a host material in an OLED, modeling would focus on:

Singlet and Triplet Exciton Energies: Time-dependent density functional theory (TD-DFT) is a common method to calculate the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy difference between these states (ΔE_ST) is a critical parameter, especially for materials used in thermally activated delayed fluorescence (TADF) OLEDs. rsc.org

Exciton Diffusion: The movement of excitons through the material can be modeled using kinetic Monte Carlo simulations. The efficiency of exciton diffusion influences the probability of the exciton reaching an emissive site or a quenching site.

Radiative and Non-radiative Decay Rates: Computational methods can estimate the rates of fluorescence (from singlet excitons) and phosphorescence (from triplet excitons), as well as non-radiative decay pathways. These rates determine the photoluminescence quantum yield (PLQY) of the material.

Modeling studies on carbazole-based materials have highlighted the importance of molecular architecture in tuning these photophysical properties. rsc.org For this compound, the ethoxy group is expected to have a modest electronic effect, potentially leading to slight shifts in the emission spectrum compared to the parent carbazole molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (Theoretical Framework, Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its properties. While traditionally used in drug discovery, the principles of QSAR can be extended to materials science to predict physical and chemical properties relevant to electronic applications. This is often referred to as Quantitative Structure-Property Relationship (QSPR) modeling.

Theoretical Framework:

The fundamental principle of QSAR/QSPR is that the properties of a chemical are a function of its molecular structure. The general form of a QSAR model can be expressed as:

Property = f(Descriptors)

Where:

Property is the dependent variable, which in this context could be a material property such as charge mobility, ionization potential, electron affinity, or exciton energy.

Descriptors are the independent variables, which are numerical representations of the molecular structure.

f is the mathematical function that relates the descriptors to the property. This can be a linear or non-linear model.

The development of a QSAR model for designing materials based on the this compound scaffold would involve the following steps:

Data Set Curation: A dataset of carbazole derivatives with experimentally measured or accurately calculated properties of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:

0D descriptors: Molecular weight, atom counts.

1D descriptors: Constitutional descriptors (e.g., number of aromatic rings).

2D descriptors: Topological indices that describe molecular connectivity.

3D descriptors: Geometric properties (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, polarizability, and electrostatic potential surfaces.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines) are used to build the mathematical model relating the descriptors to the property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability for predicting the properties of new, untested molecules.

Design Principles for this compound Based Materials:

A QSAR model could be used to establish design principles for new materials based on the this compound core. For example, a model for predicting hole mobility might reveal that:

Lower HOMO energies, which can be tuned by adding electron-withdrawing groups at specific positions, lead to improved air stability.

A smaller molecular surface area might correlate with denser packing and higher electronic coupling.

Specific topological indices might be identified that correlate with lower reorganization energies.

Exemplary QSAR Descriptors and Their Potential Impact on Hole Transport Properties of Carbazole Derivatives:

| Descriptor Category | Specific Descriptor | Potential Impact on Hole Mobility | Rationale |

| Quantum Chemical | HOMO Energy | Higher HOMO energy can facilitate hole injection from the anode. | A smaller energy barrier for charge injection is generally favorable. |

| Quantum Chemical | Reorganization Energy (λh) | Lower λh is desirable for higher mobility. | Less energy is required for molecular geometry changes during charge hopping. |

| 3D Descriptors | Molecular Volume | A smaller volume may lead to denser packing and better electronic coupling. | Closer intermolecular distances can enhance charge transfer integrals. |

| 2D Descriptors | Wiener Index (a topological index) | May correlate with molecular branching and rigidity. | A more rigid molecular structure can reduce non-radiative decay pathways. |

| Quantum Chemical | Dipole Moment | A lower dipole moment is often preferred for amorphous materials. | Large dipole moments can lead to increased energetic disorder, creating charge traps. |

By understanding these relationships, new derivatives of this compound could be rationally designed with optimized properties for specific electronic applications, accelerating the materials discovery process.

Advanced Applications and Functional Materials Derived from 3 Ethoxy 9h Carbazole

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 3-Ethoxy-9H-carbazole are integral to the advancement of Organic Light-Emitting Diodes (OLEDs) due to their versatile electronic properties. The carbazole (B46965) moiety provides excellent hole-transporting capabilities and high triplet energy, which are crucial for fabricating efficient and stable OLED devices.

The functional role of a carbazole derivative in an OLED is determined by its molecular structure and resulting photophysical properties.

Hole-Transporting Material (HTM): The electron-donating nature of the carbazole nucleus facilitates the movement of holes from the anode towards the emissive layer. The ethoxy group can further enhance this property by modifying the highest occupied molecular orbital (HOMO) energy level for better alignment with adjacent layers, reducing the hole injection barrier. Materials like 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) have demonstrated performance comparable to standard HTMs like NPB, but with superior thermal stability. bohrium.comresearchgate.net

Host Material: In phosphorescent OLEDs (PhOLEDs), a host material with high triplet energy (ET) is required to efficiently confine the triplet excitons on the guest emitter, preventing energy back-transfer. Carbazole derivatives are excellent candidates due to their high ET. The introduction of substituents like ethoxy groups can be used to tune the bipolar charge transport characteristics of the host, leading to a more balanced distribution of electrons and holes within the emissive layer and improving device efficiency and lifetime. clockss.orgmdpi.com

Emitter: While less common for the basic this compound, extensive modification of the carbazole core can produce efficient emitters. By extending the π-conjugation through attachments at the 3 and 6 positions, the emission color can be tuned across the visible spectrum. For instance, carbazole derivatives have been developed as emitters for greenish-blue to blue light. researchgate.netscnu.edu.cn

Molecular engineering is a powerful strategy to optimize the performance of OLEDs based on carbazole derivatives. The addition of an alkoxy group, such as ethoxy, is a key design choice that influences several critical parameters. nih.gov

Tuning Energy Levels: The ethoxy group acts as an electron-donating group, which raises the HOMO level of the molecule. This adjustment can lead to better energy-level alignment between the hole-transporting layer and the emissive layer, facilitating more efficient charge injection and reducing the device's turn-on voltage.

Improving Morphological Stability: The introduction of alkyl chains like the ethyl group in the ethoxy moiety can disrupt intermolecular packing. This leads to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of the OLED device. Materials with higher glass transition temperatures (Tg) are more morphologically stable. bohrium.comresearchgate.net

Balancing Charge Transport: To create highly efficient host materials, a bipolar character (the ability to transport both holes and electrons) is desirable. This is often achieved by linking the electron-rich carbazole unit with an electron-deficient moiety. The ethoxy group can modulate the electron-donating strength of the carbazole core to help achieve a more balanced charge flux.

The following table summarizes the performance of various OLEDs incorporating different carbazole-based compounds, illustrating their roles and the high efficiencies achievable.

| Compound | Role in OLED | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|---|

| CZ-2 | Emitter | 20.2 | 9.5 | 4104 | Greenish-Blue |

| CZ-1 | Emitter | 19.3 | 8.6 | 4130 | Greenish-Blue |

| CzPPQ-based Device | Host | - | 25.6 | - | Orange |

| TECEB | HTL | 3.27 | - | ~10,000 | - |

| H2-based PhOLED (green) | Host | 33.9 | 9.4 | - | Green |

| H2-based PhOLED (blue) | Host | 23.9 | 10.3 | >9170 | Blue |

Organic Photovoltaics (OPVs) and Solar Cells

Carbazole derivatives, including those functionalized with ethoxy groups, are promising materials for the active layer of organic photovoltaic (OPV) devices. Their strong electron-donating nature makes them suitable as donor materials in the bulk heterojunction (BHJ) architecture, where they are blended with an electron-accepting material.

The conversion of light into electricity in an OPV device involves a sequence of photophysical processes:

Exciton (B1674681) Generation: When the donor material (the carbazole derivative) absorbs a photon, it transitions to an excited state, forming a tightly bound electron-hole pair known as an exciton.

Exciton Diffusion: This exciton diffuses through the donor domain until it reaches the interface between the donor and acceptor materials.

Charge Transfer and Separation: At the donor-acceptor interface, the energy offset between the materials drives the dissociation of the exciton. The electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor, while the hole remains on the HOMO of the donor. This forms an interfacial charge-transfer (CT) state. Efficient charge separation requires overcoming the Coulombic attraction between the electron and the hole. nih.gov

Charge Transport and Collection: Once separated, the free holes and electrons travel through the donor and acceptor domains, respectively. The hole-transporting properties of the carbazole core are critical for efficiently moving holes towards the anode. mdpi.com The morphology of the BHJ blend is crucial to ensure continuous pathways for charge transport to the respective electrodes, minimizing charge recombination.

The molecular structure of the this compound derivative directly influences these processes. The ethoxy group can affect the material's absorption spectrum, energy levels (HOMO/LUMO), and molecular packing, all of which are critical for optimizing device performance. By carefully designing the molecular architecture, researchers can enhance light harvesting, promote efficient exciton dissociation, and improve charge carrier mobility, ultimately leading to higher power conversion efficiencies in OPV devices.

Chemical Sensors and Environmental Sensing Platforms (Non-Biological Sensing Focus)

The inherent fluorescence of the carbazole nucleus makes its derivatives, such as this compound, excellent candidates for developing highly sensitive and selective chemical sensors. researchgate.net These sensors typically operate via changes in their fluorescence signal upon interaction with a specific analyte.

Carbazole-based sensors can detect a range of non-biological analytes, including heavy metal ions and nitroaromatic compounds, which are significant environmental pollutants.

Chemo-responsive Mechanisms:

Fluorescence Quenching ("Turn-Off"): This is the most common mechanism. Upon binding with an analyte, the fluorescence of the carbazole sensor is diminished or "turned off." This can occur through several processes, including Photo-induced Electron Transfer (PET), where the analyte facilitates a non-radiative de-excitation pathway. For example, the detection of electron-deficient nitroaromatic compounds (like picric acid) by electron-rich carbazole derivatives often proceeds via fluorescence quenching due to the formation of a non-fluorescent ground-state complex. Similarly, certain metal ions like Cu2+ or Fe3+ can quench fluorescence by binding to a receptor site on the sensor molecule. bohrium.comclockss.org

Fluorescence Enhancement ("Turn-On"): In some cases, the sensor is designed to be initially non-fluorescent or weakly fluorescent. The binding of the analyte can disrupt a quenching pathway or induce a conformational change that restores or enhances fluorescence. This "turn-on" response is often preferred as it provides a clearer signal against a dark background. mdpi.com

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electronic distribution within the sensor molecule, affecting the ICT character of its excited state and leading to a change in fluorescence intensity or a shift in the emission wavelength (colorimetric response). nih.gov

Selectivity Enhancement: To detect a specific analyte in a complex mixture, the sensor must be highly selective. Selectivity is achieved by incorporating a specific recognition site or receptor into the molecular design of the carbazole derivative. This receptor is tailored to have a high binding affinity for the target analyte through specific interactions like chelation (for metal ions) or hydrogen bonding. For instance, incorporating a di-2-picolylamine unit into a carbazole structure creates a selective binding pocket for Cu2+ ions. clockss.org Similarly, the N-H proton on the carbazole ring can act as a hydrogen-bond donor to interact selectively with the nitro groups of explosive compounds.

The following table provides examples of analytes detected by carbazole-based fluorescent sensors and their mechanisms.

| Target Analyte | Sensing Mechanism | Response Type | Limit of Detection (LOD) |

|---|---|---|---|

| Picric Acid (Nitroaromatic) | Ground-State Complex Formation / PET | Fluorescence Quenching | - |

| Cu2+ (Metal Ion) | Chelation / Fluorescence Quenching | "On-Off" Switch | - |

| Fe3+ (Metal Ion) | Chelation / Fluorescence Quenching | "On-Off" Switch | 3.75 x 10-8 M |

| Hg2+ (Metal Ion) | Aggregation-Induced Emission (AIE) | "Turn-On" Switch | - |

Catalysis and Photocatalysis Applications

The carbazole framework is increasingly being integrated into catalysts, particularly for photoredox catalysis, owing to its favorable electronic and photophysical properties.

Carbazole derivatives have been successfully employed as photocatalysts in a range of organic transformations. These compounds can absorb visible light and initiate electron transfer processes, facilitating reactions such as the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles without the need for metal catalysts or external oxidants rsc.org. The mechanism often involves an oxidative quenching cycle of the carbazole-based photocatalyst rsc.org.

Furthermore, carbazole-functionalized metal-organic frameworks (MOFs) have demonstrated potential as robust and sustainable photocatalysts. For instance, bicarbazole-based MOFs have been shown to efficiently catalyze the visible-light-driven aerobic oxidation of sulfides to sulfoxides under mild conditions through the generation of singlet oxygen rsc.org.

While specific studies detailing the use of this compound as a catalyst are not prevalent, the presence of the electron-donating ethoxy group at the 3-position would be expected to influence the redox potential and photophysical properties of the carbazole core. This tuning could potentially enhance its activity and selectivity in photocatalytic applications. The table below summarizes the types of organic transformations catalyzed by carbazole-based compounds.

| Catalytic Application | Carbazole Derivative Type | Reaction Type | Reference |

| Photocatalysis | Dicyanovinyl-substituted carbazole | Synthesis of indolyl diarylmethanes and 2-benzimidazoles | rsc.org |

| Photocatalysis | Bicarbazole-based MOFs | Selective oxidation of thioethers to sulfoxides | rsc.org |

| Photocatalysis | Carbazole–anthraquinone conjugated microporous polymer | Aerobic oxidative cyanation of tertiary amines |

Polymer Science and Advanced Macromolecules

The carbazole moiety is a key component in the design of advanced polymers for electronic and smart material applications due to its excellent hole-transporting properties and thermal stability.

Carbazole derivatives are widely used as building blocks for conjugated polymers in organic electronics. These polymers are integral to devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The carbazole unit typically serves as the electron-donating (p-type) component in these polymers.